2-(Quinolin-5-YL)ethanol
Overview
Description
2-(Quinolin-5-YL)ethanol is an organic compound that features a quinoline ring attached to an ethanol moiety. Quinoline is a nitrogen-containing heterocyclic aromatic compound, known for its diverse applications in medicinal and industrial chemistry. The ethanol group provides additional reactivity, making this compound a versatile compound in various chemical reactions and applications.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with a variety of targets due to their diverse applications in medicinal and synthetic organic chemistry . They have been used in the development of new drugs and have shown significant results through different mechanisms .
Mode of Action
Quinoline derivatives have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness
Biochemical Pathways
Quinoline derivatives have been found to exhibit a broad range of biological activities, affecting various biochemical pathways . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .
Pharmacokinetics
One study reported that a quinoline derivative had about 100% human oral absorption and satisfied lipinski’s rule of five . The log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood-brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .
Result of Action
Quinoline derivatives have been reported to show significant results through different mechanisms, such as inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .
Action Environment
It is known that the synthesis of quinoline derivatives has been achieved through various methods, including green reaction protocols, which could potentially influence the compound’s action .
Biochemical Analysis
Biochemical Properties
Quinoline and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been found to have a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . These activities suggest that 2-(Quinolin-5-YL)ethanol may also have significant effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-5-YL)ethanol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, where isatin reacts with an aldehyde under basic conditions to form quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their environmental benefits . Transition metal-catalyzed reactions and ultrasound irradiation are also used to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Quinolin-5-YL)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Quinoline-5-carboxylic acid.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(Quinolin-5-YL)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of applications.
2-(Quinolin-8-YL)ethanol: Similar structure but with the ethanol group at a different position.
Quinolin-5-amine: Contains an amine group instead of an ethanol group
Uniqueness
2-(Quinolin-5-YL)ethanol is unique due to the presence of both the quinoline ring and the ethanol group, which provides a combination of aromatic stability and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and pharmacology .
Properties
IUPAC Name |
2-quinolin-5-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h1-5,7,13H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFSLXUSMNTOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626308 | |
Record name | 2-(Quinolin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475215-27-1 | |
Record name | 2-(Quinolin-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(quinolin-5-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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